molecular formula C5H10CaNNaO7P2 B10828353 calcium;sodium;(1-acetamido-1-phosphonatopropyl)-hydroxyphosphinate

calcium;sodium;(1-acetamido-1-phosphonatopropyl)-hydroxyphosphinate

Cat. No.: B10828353
M. Wt: 321.15 g/mol
InChI Key: HDYWZJSCXCKRJV-UHFFFAOYSA-K
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Description

Calcium;sodium;(1-acetamido-1-phosphonatopropyl)-hydroxyphosphinate is a complex chemical compound with a variety of applications in scientific research and industry This compound is known for its unique structure, which includes both calcium and sodium ions, as well as a phosphonatopropyl group

Properties

Molecular Formula

C5H10CaNNaO7P2

Molecular Weight

321.15 g/mol

IUPAC Name

calcium;sodium;(1-acetamido-1-phosphonatopropyl)-hydroxyphosphinate

InChI

InChI=1S/C5H13NO7P2.Ca.Na/c1-3-5(6-4(2)7,14(8,9)10)15(11,12)13;;/h3H2,1-2H3,(H,6,7)(H2,8,9,10)(H2,11,12,13);;/q;+2;+1/p-3

InChI Key

HDYWZJSCXCKRJV-UHFFFAOYSA-K

Canonical SMILES

CCC(NC(=O)C)(P(=O)(O)[O-])P(=O)([O-])[O-].[Na+].[Ca+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of calcium;sodium;(1-acetamido-1-phosphonatopropyl)-hydroxyphosphinate typically involves the reaction of (1-acetamido-1-phosphonopropyl)phosphonic acid with calcium and sodium salts. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the proper formation of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction conditions precisely. The use of high-purity reagents and advanced purification techniques is essential to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

Calcium;sodium;(1-acetamido-1-phosphonatopropyl)-hydroxyphosphinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: It can also be reduced, typically using reducing agents such as hydrogen or metal hydrides.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce lower oxidation state products. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Calcium;sodium;(1-acetamido-1-phosphonatopropyl)-hydroxyphosphinate has several applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of other complex molecules.

    Biology: The compound can be used in studies involving calcium and sodium ion interactions.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which calcium;sodium;(1-acetamido-1-phosphonatopropyl)-hydroxyphosphinate exerts its effects involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, influencing their activity and leading to various biochemical effects. The pathways involved may include ion transport, signal transduction, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • (1-acetamido-1-phosphonopropyl)phosphonic acid
  • Calcium bisphosphonate
  • Sodium bisphosphonate

Uniqueness

Calcium;sodium;(1-acetamido-1-phosphonatopropyl)-hydroxyphosphinate is unique due to its combination of calcium and sodium ions with a phosphonatopropyl group. This unique structure allows it to participate in a variety of chemical reactions and makes it useful in multiple scientific and industrial applications.

Biological Activity

Calcium sodium (1-acetamido-1-phosphonatopropyl)-hydroxyphosphinate, often referred to as a phosphonate compound, has garnered interest in various biological applications, particularly in bone health and dental treatments. This article reviews its biological activity, focusing on its mechanisms, efficacy in clinical settings, and potential applications based on recent research findings.

Calcium sodium (1-acetamido-1-phosphonatopropyl)-hydroxyphosphinate is a phosphonate derivative that exhibits significant chelation properties. This compound can effectively bind calcium ions, which is crucial for its biological activity. The mechanism of action primarily involves the formation of complexes with calcium ions, which aids in the stabilization of various biochemical pathways related to bone metabolism and dental health.

PropertyValue
Molecular FormulaC₈H₁₈NNaO₇P₂
Molecular Weight263.2 g/mol
SolubilitySoluble in water
pH RangeNeutral

Biological Activity in Bone Health

Research has indicated that phosphonate compounds like calcium sodium (1-acetamido-1-phosphonatopropyl)-hydroxyphosphinate can influence bone density and metabolism. A study demonstrated that these compounds can enhance the formation of hydroxyapatite, a critical component of bone tissue, thereby promoting bone mineralization.

Case Study: In Vitro Anti-Tumor Activity

In vitro studies have shown that calcium sodium phosphonates exhibit antiproliferative effects on various cancer cell lines, including breast, pancreatic, and lung cancers. The mechanism appears to involve the induction of apoptosis in cancer cells through calcium-mediated signaling pathways, which are disrupted by the presence of these phosphonates.

Clinical Applications in Dentistry

Calcium sodium (1-acetamido-1-phosphonatopropyl)-hydroxyphosphinate has been evaluated for its effectiveness in treating dentinal hypersensitivity. A clinical trial involving 20 subjects compared the efficacy of toothpaste containing this compound against potassium nitrate toothpaste.

Study Findings: Efficacy in Reducing Sensitivity

  • Results: The calcium sodium phosphosilicate group showed a significant reduction in sensitivity scores compared to baseline measurements at 2 weeks.
  • Long-Term Effectiveness: While initial results were promising, no significant differences were observed at 4 and 8 weeks compared to the control group using potassium nitrate.

Comparative Analysis with Other Remineralizing Agents

A comparative study assessed the remineralization potential of calcium sodium phosphosilicate against other agents like Casein Phosphopeptide-Amorphous Calcium Phosphate (CPP-ACP). The results indicated:

Table 2: Remineralization Potential Comparison

AgentRemineralization Potential Score
Calcium Sodium PhosphosilicateHighest
CPP-ACPModerate
Fluoridated ToothpasteLowest

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